2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine
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Overview
Description
2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine is a chemical compound known for its unique structure and properties. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound with nitrogen and oxygen atoms. The presence of the difluorophenoxy group adds to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine typically involves the reaction of 2,4-difluorophenol with appropriate reagents to form the difluorophenoxy intermediate. This intermediate is then reacted with a suitable oxadiazole precursor under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: The difluorophenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution reactions may produce various substituted phenoxy compounds .
Scientific Research Applications
2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Difluorophenoxy)methyl morpholine: Similar in structure but contains a morpholine ring instead of the oxadiazole ring.
Methyl 4-((2,5-difluorophenoxy)methyl)benzoate: Contains a benzoate group instead of the oxadiazole ring.
5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid: Contains a furan ring instead of the oxadiazole ring.
Uniqueness
The uniqueness of 2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine lies in its specific combination of the oxadiazole ring and the difluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13F2N3O2 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C12H13F2N3O2/c1-15-5-4-11-16-12(19-17-11)7-18-10-3-2-8(13)6-9(10)14/h2-3,6,15H,4-5,7H2,1H3 |
InChI Key |
CWFPHAGHJMWFJB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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